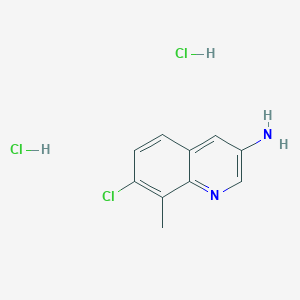
Isobutyramide, N-(2-bromoallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyramide, N-(2-bromoallyl)- is an organic compound with the molecular formula C7H12BrNO It is a derivative of isobutyramide, where the amide nitrogen is substituted with a 2-bromoallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyramide, N-(2-bromoallyl)- typically involves the reaction of isobutyramide with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Isobutyramide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Isobutyramide, N-(2-bromoallyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are the oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are the reduced derivatives such as amines or other reduced forms.
Scientific Research Applications
Isobutyramide, N-(2-bromoallyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isobutyramide, N-(2-bromoallyl)- involves its interaction with specific molecular targets. The 2-bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Isobutyramide, N-(2-bromoallyl)- can be compared with other similar compounds such as:
Isobutyramide: The parent compound without the 2-bromoallyl substitution.
N-(2-Chloroallyl)isobutyramide: A similar compound where the bromine atom is replaced by chlorine.
N-(2-Iodoallyl)isobutyramide: A similar compound where the bromine atom is replaced by iodine.
Uniqueness
The presence of the 2-bromoallyl group in Isobutyramide, N-(2-bromoallyl)- imparts unique reactivity and properties to the compound, making it distinct from its analogs
Properties
CAS No. |
101652-12-4 |
|---|---|
Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.08 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-2-methylpropanamide |
InChI |
InChI=1S/C7H12BrNO/c1-5(2)7(10)9-4-6(3)8/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
WRCCJXMMDYZLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


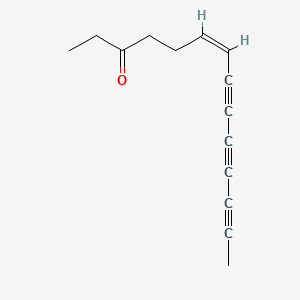
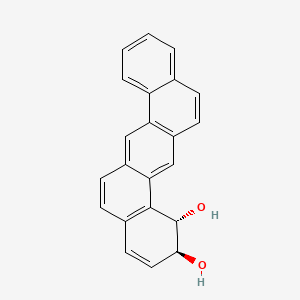
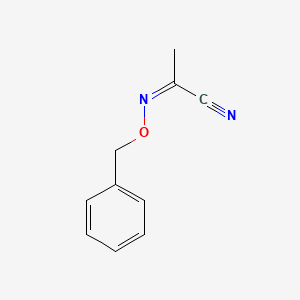
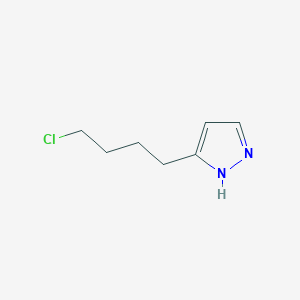


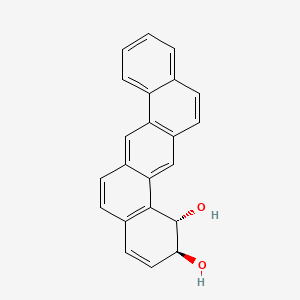


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
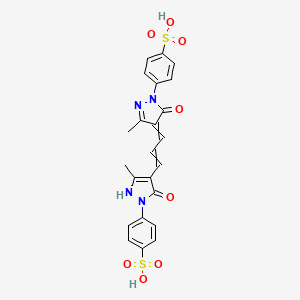

-methanone](/img/structure/B13744928.png)
